6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)7-3-1-2-5-8-6(4-15-9(5)7)10(18)17-16-8/h1-4H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXJRMJZPSVNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)C(F)(F)F)C(=O)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the desired pyrazoloquinoline derivatives with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, solvent systems, and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyrazoloquinoline core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Research indicates that 6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one exhibits significant anti-inflammatory and analgesic properties. Studies have demonstrated its ability to modulate pathways involved in pain perception and inflammation, making it a candidate for developing new therapeutic agents for conditions such as arthritis and chronic pain syndromes .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its unique structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. This application is particularly relevant in the context of rising antibiotic resistance .
Cancer Research
Initial findings suggest that this compound may possess anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. Ongoing studies are exploring its efficacy against different cancer cell lines, aiming to identify potential mechanisms of action .
Comparative Studies
Comparative studies with structurally similar compounds have provided insights into the influence of functional groups on biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methylpyrazolo[4,3-c]quinolin-3-one | Structure | Lacks trifluoromethyl group; different biological activity. |
| 4-Trifluoromethylpyrazolo[4,3-b]quinoline | Structure | Different position of trifluoromethyl; similar therapeutic contexts. |
| 5-Methylpyrazolo[1,5-a]quinoline | Structure | Variations in nitrogen positioning; potential for different reactivity patterns. |
These studies highlight how modifications to the core structure can lead to significant changes in pharmacological profiles.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. The results suggest a dose-dependent relationship between the compound's administration and its anti-inflammatory efficacy.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl-Substituted Analogs
The position of the trifluoromethyl group significantly impacts biological activity:
- 7-(Trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one (): Synthesized via condensation of 4-hydroxyquinoline derivatives with hydrazine hydrate.
- 8-Trifluoromethyl Derivatives (): A derivative with an 8-trifluoromethyl group (2-phenyl-6-piperazin-1-yl-8-trifluoromethyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-one) highlights the role of substituent placement. Piperazinyl groups improve solubility, while the 8-CF₃ may influence steric hindrance at receptor sites.
Key Insight : The 6-CF₃ isomer’s electronic effects may enhance binding to targets like GABAₐ receptors compared to 7- or 8-position analogs, though further studies are needed .
Halogenated Derivatives
Halogen substituents (Cl, Br) are common in pyrazoloquinolinones:
- 7-Chloro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (): This compound, with a chloro group at position 7, was studied for benzodiazepine receptor (BZR) activity. Chlorine’s moderate electron-withdrawing nature may reduce binding affinity compared to CF₃ but improves synthetic accessibility.
- For example, 2-(3-aminophenyl)-8-bromo-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one showed modest activity in unreported assays.
Table 1: Halogen vs. CF₃ Substituent Effects
Methoxy and Substituted Phenyl Derivatives
Methoxy (-OCH₃) and aryl groups modulate solubility and receptor selectivity:
- 8-Methoxy-2-(4-aminophenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (DCBS96) (): The 8-methoxy group increases polarity, improving aqueous solubility, while the 4-aminophenyl moiety enables hydrogen bonding. This compound showed high purity (99.9%) and stability (decomposition >300°C), critical for drug development.
- 2-Phenylpyrazolo[4,3-c]quinolin-3-ones (): Substituted phenyl groups at position 2 influence GABAₐ receptor binding. For example, electron-withdrawing groups (e.g., -NO₂) at the para position of the phenyl ring reduced binding affinity compared to -OCH₃ or -NH₂ .
Key Insight : The 6-CF₃ group in the target compound may offer a balance between lipophilicity (CF₃) and solubility (absence of polar groups), optimizing blood-brain barrier penetration for neurological targets.
Antiviral and Anticancer Analogs
Pyrazoloquinolinones have been explored for antiviral activity:
Deuterated Analogs
Deuterium incorporation is a strategy to improve pharmacokinetics:
- 8-Methoxy-d₃ Derivatives (): Deuterated methoxy groups (e.g., 8r, 8s) were synthesized with >99% purity. Deuterium slows metabolic degradation, extending half-life without altering receptor interactions.
Biological Activity
6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound notable for its trifluoromethyl group, which enhances its stability and biological activity. This article explores the biological properties of this compound, focusing on its antiproliferative, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 203.12 g/mol
- CAS Number : 2089310-19-8
The presence of the trifluoromethyl group is significant as it contributes to the compound's lipophilicity and bioavailability, making it a promising scaffold in medicinal chemistry.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.
In Vitro Studies
A study reported that this compound exhibited cytotoxic activity against erythroleukemia cell lines (HEL), with an IC value of approximately 1.00 ± 0.42 μM. Importantly, it demonstrated low cytotoxicity in normal Vero cells (IC > 25 µM), yielding a selectivity index greater than 25-fold .
| Cell Line | IC (μM) | Selectivity Index |
|---|---|---|
| HEL (Erythroleukemia) | 1.00 ± 0.42 | > 25 |
| Vero (Normal) | > 25 |
This selectivity indicates potential for therapeutic applications with reduced toxicity to normal cells.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to significantly inhibit LPS-stimulated nitric oxide (NO) production in RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial mediators in inflammatory responses .
The anti-inflammatory effects are attributed to the structural features of the compound that allow it to modulate key signaling pathways involved in inflammation. The quantitative structure–activity relationship (QSAR) analysis suggests that specific structural determinants enhance its inhibitory potency against NO accumulation .
Antimicrobial Activity
In addition to its antiproliferative and anti-inflammatory effects, preliminary studies indicate that compounds within this class may exhibit antimicrobial properties. Although specific data on this compound is limited, similar pyrazole derivatives have shown promising results against various pathogens .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A detailed evaluation of several derivatives of pyrazoloquinoline revealed that modifications could enhance cytotoxic activity against specific cancer types while maintaining selectivity towards non-cancerous cells.
- Inflammation Models : In vivo models have demonstrated that compounds with similar structures can reduce inflammation markers significantly when tested against induced inflammatory conditions.
Q & A
Q. Methodological Insight :
- Step 1 : Condensation of 4-trifluoromethylquinoline-3-carbaldehyde with hydrazine hydrate.
- Step 2 : Cyclization using POCl₃ or H₂SO₄ to form the pyrazole ring.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Key data from analogous compounds shows yields ranging from 45% (non-optimized) to 72% (optimized with microwave-assisted synthesis) .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) during structural validation?
Advanced Question
Discrepancies in NMR (e.g., unexpected splitting) or HRMS (mass accuracy errors) often arise from impurities, tautomerism, or solvent effects. To address this:
Multi-Technique Validation : Cross-validate with IR (for functional groups) and X-ray crystallography (if crystals are obtainable).
Computational NMR : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .
Isotopic Purity Checks : Ensure trifluoromethyl groups do not introduce isotopic complexity masking HRMS signals .
Example : A study on pyrroloquinolinones resolved tautomeric ambiguities by comparing experimental H NMR with computed spectra, identifying dominant tautomers at specific pH levels .
What experimental design principles apply to assessing the compound’s biological activity (e.g., kinase inhibition)?
Advanced Question
Use a randomized block design with split-plot arrangements to test dose-response relationships and control for batch variability. For example:
- Primary Plots : Vary concentrations (e.g., 0.1–100 µM).
- Subplots : Test against multiple kinase isoforms (e.g., JAK2 vs. EGFR).
- Controls : Include known inhibitors (e.g., staurosporine) and vehicle-only groups.
Replicates (n=4–6) and blinded data analysis reduce bias. Antioxidant activity assays (e.g., DPPH radical scavenging) should follow ISO 10993-5 for cytotoxicity validation .
Q. Methodological Approach :
- Comparative Synthesis : Synthesize analogs with -CH₃, -Cl, and -CF₃ substituents.
- MD Simulations : Use GROMACS to model ligand-protein interactions and identify steric clashes.
What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Advanced Question
Transitioning from milligram to gram-scale requires:
Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing decomposition (e.g., 30% yield increase in triazole-forming steps) .
Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for safer, higher-boiling alternatives.
In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Case Study : A scaled-up synthesis of a pyrazoloquinoline analog achieved 85% purity via CPME/water biphasic extraction, avoiding column chromatography .
How can researchers investigate environmental fate and toxicity of this compound?
Advanced Question
Follow the INCHEMBIOL framework:
Abiotic Studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis), and adsorption to soil (OECD 106).
Biotic Studies : Use zebrafish embryos (OECD 236) for acute toxicity and Daphnia magna for bioaccumulation (logKow >3 indicates high risk).
Computational Tools : EPI Suite predicts persistence (t½ >60 days in water) and ECOSAR estimates aquatic toxicity .
What computational methods are recommended for elucidating reaction mechanisms (e.g., cyclization steps)?
Advanced Question
- DFT Calculations : Identify transition states (TS) for cyclization using Gaussian09 (M06-2X/def2-TZVP).
- Microkinetic Modeling : Solve rate equations (e.g., Arrhenius parameters) to predict dominant pathways.
- NMR Chemical Shift Prediction : A study on triazoloquinolines used CPCM solvent models to match experimental shifts within 0.3 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
